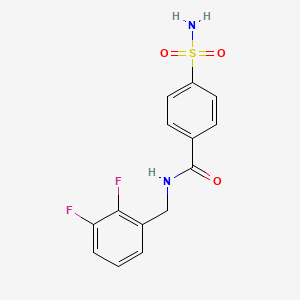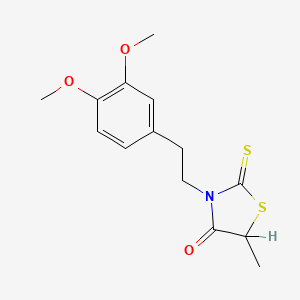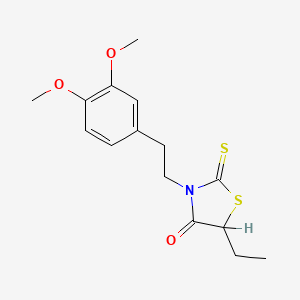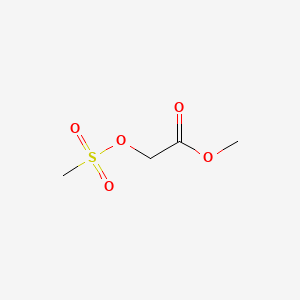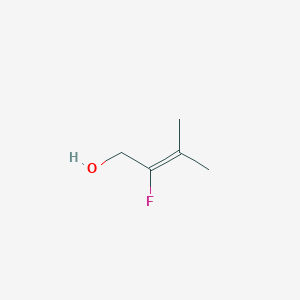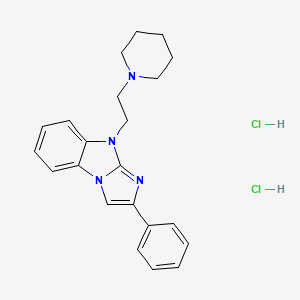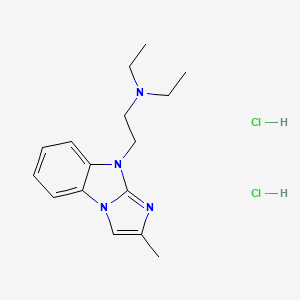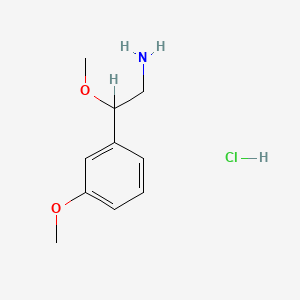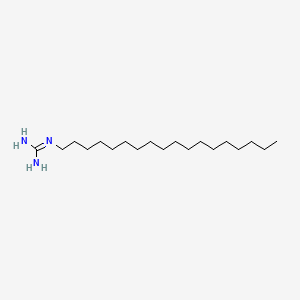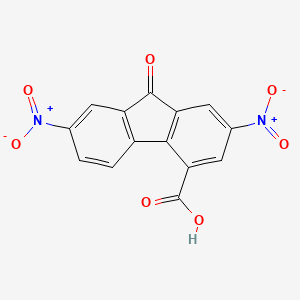
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to a benzene-1,4-diamine core. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Coupling Reaction: The phenyl group is introduced through a coupling reaction, which may involve the use of reagents such as phenylboronic acid and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Applications De Recherche Scientifique
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.
Benzene-1,4-diamine: Shares the benzene-1,4-diamine core structure.
Phenylboronic Acid: Used in the synthesis of phenyl-substituted compounds.
Uniqueness
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its combination of the phenyl group and the tetramethylpiperidinyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
24459-88-9 |
|---|---|
Formule moléculaire |
C21H29N3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H29N3/c1-20(2)14-19(15-21(3,4)24-20)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h5-13,19,22-24H,14-15H2,1-4H3 |
Clé InChI |
NQIGBASDJIFWRK-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


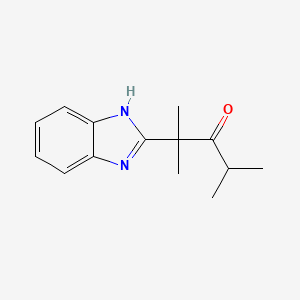
![Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate](/img/structure/B1654467.png)
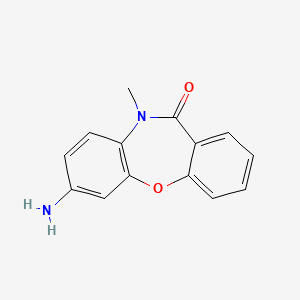
![2-Phenyl-4-[(Z,3Z)-3-(2-phenylthiochromen-4-ylidene)prop-1-enyl]thiochromenylium;perchlorate](/img/structure/B1654470.png)
